Phenethyl pyruvate
Description
Pyruvate esters, such as ethyl pyruvate (explicitly mentioned in –10), are critical contributors to flavor profiles in fermented products. These compounds typically arise via microbial metabolism, where pyruvate—a central metabolite in glycolysis—is esterified with alcohols like ethanol or phenethyl alcohol. While direct studies on phenethyl pyruvate are absent in the evidence, its structural analogs (e.g., ethyl pyruvate, phenethyl acetate, and phenethyl alcohol) are well-documented in fermentation processes, flavor chemistry, and metabolic pathways .
Properties
CAS No. |
20279-47-4 |
|---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-phenylethyl 2-oxopropanoate |
InChI |
InChI=1S/C11H12O3/c1-9(12)11(13)14-8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |
InChI Key |
WSPONQFEXIMYFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=O)OCCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenethyl pyruvate can be synthesized through several methods. One common approach involves the condensation of phenethyl alcohol with pyruvic acid under acidic conditions. Another method includes the esterification of phenethyl alcohol with pyruvic acid using a suitable catalyst.
Industrial Production Methods: In industrial settings, this compound can be produced through biotechnological processes involving microbial fermentation. Specific strains of microorganisms, such as engineered Escherichia coli, can be utilized to convert phenylalanine into this compound through metabolic pathways .
Chemical Reactions Analysis
Types of Reactions: Phenethyl pyruvate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form phenylacetic acid and carbon dioxide.
Reduction: It can be reduced to phenethyl lactate using reducing agents like sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, forming derivatives such as phenethyl acetate.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products Formed:
Oxidation: Phenylacetic acid
Reduction: Phenethyl lactate
Substitution: Phenethyl acetate
Scientific Research Applications
Biochemical Properties and Mechanism of Action
Phenethyl pyruvate is a derivative of pyruvic acid, characterized by its phenethyl group. It has been shown to interact with various metabolic pathways, influencing enzyme activity and cellular processes.
Inhibition of Pyruvate Dehydrogenase Complex
Research indicates that this compound acts as a competitive inhibitor of the pyruvate dehydrogenase complex (PDHC) in skeletal muscle mitochondria. This inhibition leads to elevated levels of pyruvate and lactate in the blood plasma, particularly in patients with phenylketonuria (PKU) who have impaired metabolism due to enzyme deficiencies . In particular, studies demonstrate that at concentrations below 2 mM, this compound does not significantly inhibit PDHC activity but does affect other associated enzymes such as arylamine acetyltransferase .
Role in Metabolic Disorders
This compound has been investigated for its potential therapeutic effects in metabolic disorders. For instance, it has been studied in the context of lactic acidosis, where it may help restore normal metabolic function by modulating enzyme activity related to PDHC . The compound's ability to influence metabolic pathways makes it a candidate for further research into treatments for conditions such as PKU and other metabolic syndromes.
Potential Therapeutic Uses
- Treatment of Metabolic Disorders :
-
Cancer Research :
- The compound's effects on cellular metabolism have implications for cancer research, particularly regarding how altered metabolism can influence tumor growth and progression. Understanding these mechanisms could lead to novel therapeutic strategies targeting cancer metabolism.
Case Studies
- A study involving mice demonstrated that this compound could prevent systemic lactic acidosis induced by partial hepatectomy, suggesting its utility in managing acute metabolic crises .
- In vitro studies have shown that this compound influences cellular responses in various models, including yeast and mammalian cells, indicating its broad applicability across different biological systems .
Summary of Key Studies on this compound
Metabolic Pathway Implications
The following table summarizes the metabolic pathways influenced by this compound:
| Pathway | Effect |
|---|---|
| Glycolysis | Modulates enzyme activity affecting glucose metabolism. |
| Lactic Acid Fermentation | Alters levels of lactate and pyruvate in plasma. |
| Citric Acid Cycle | Affects energy production through interactions with PDHC. |
Mechanism of Action
The mechanism of action of phenethyl pyruvate involves its interaction with specific molecular targets and pathways:
Molecular Targets: this compound can interact with enzymes involved in metabolic pathways, such as pyruvate dehydrogenase and lactate dehydrogenase.
Pathways Involved: It plays a role in the glycolytic pathway and the citric acid cycle, where it can be converted into acetyl-CoA, entering the citric acid cycle for further metabolism.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Similarities
Key Compounds for Comparison :
- Ethyl pyruvate: Ester of pyruvic acid and ethanol.
- Phenethyl acetate : Ester of acetic acid and phenethyl alcohol.
- Phenethyl alcohol : Aromatic alcohol precursor for esters.
- p-Hydroxyphenyl pyruvate : Aromatic ketoacid derivative (structurally distinct but shares pyruvate backbone) .
Table 1: Key Properties of Phenethyl Pyruvate Analogs
*Relative content data sourced from fermented products in , and 10.
Metabolic Pathways and Precursors
- Pyruvate as a Central Precursor: Pyruvate is a key node in glycolysis, feeding into alcohol and ester production. In S. cerevisiae and K. marxianus, pyruvate is decarboxylated to acetyl-CoA or aldehydes, which are esterified with alcohols (e.g., phenethyl alcohol) to form esters .
- Role of Amino Acids: Aromatic amino acids like phenylalanine (Phe) are precursors for phenethyl alcohol via the Ehrlich pathway. Phenethyl alcohol is then esterified to form phenethyl acetate and related compounds .
- Impact of Carbon Chain Length : highlights that the position of the carbonyl group relative to the aromatic ring influences bioactivity. For example, caffeic acid phenethyl ester (CAPE) exhibits stronger radical scavenging than analogs with shorter chains, suggesting this compound’s structure could similarly affect functionality .
Aroma Contributions in Fermented Products
- Ethyl pyruvate: Imparts fruity notes (e.g., in tuna cooking liquid) and is among the most abundant esters in early fermentation stages .
- Phenethyl acetate : Dominates floral aromas, with its synthesis directly linked to phenethyl alcohol availability .
- Phenethyl alcohol : A key floral aroma contributor, but excessive concentrations can lead to off-flavors, underscoring the importance of balanced esterification .
Table 2: Volatile Compound Dynamics During Fermentation ()
| Day of Fermentation | Esters (%) | Alcohols (%) | Acids (%) | Key Compounds Identified |
|---|---|---|---|---|
| 1 | 26.97–50.25 | 15–30 | 5–10 | Ethyl acetate, ethyl caproate |
| 9–13 | 30–45 | 20–35 | 10–20 | Phenethyl acetate, phenethyl alcohol |
Biological Activity
Phenethyl pyruvate (PEP) is a compound derived from phenylalanine and pyruvic acid, known for its potential therapeutic properties in various biological contexts. This article delves into the biological activity of this compound, exploring its mechanisms of action, effects on cellular metabolism, and implications for health and disease.
Overview of this compound
This compound is a small molecule that has garnered attention due to its involvement in metabolic pathways and its potential role in therapeutic applications, particularly in cancer treatment and metabolic disorders. Its structure allows it to participate in various biochemical processes, influencing cellular metabolism and signaling pathways.
- Metabolic Regulation : PEP has been shown to influence glycolytic pathways. Studies indicate that it can inhibit key glycolytic enzymes, leading to reduced lactate production and altered energy metabolism in cancer cells . This inhibition is significant as many cancer cells rely on enhanced glycolysis for growth and survival.
- Pyruvate Dehydrogenase Complex (PDHC) Activity : PEP may enhance PDHC activity by increasing the proportion of unphosphorylated enzyme forms. This has implications for conditions like PDHC deficiency, where PEP could potentially improve metabolic function by restoring normal enzyme activity .
- Anti-inflammatory Effects : PEP's role in modulating inflammation has been noted, particularly through its effects on oxidative stress pathways. It enhances glutathione synthesis, which is crucial for cellular defense against oxidative damage .
Case Studies and Experimental Results
- Inhibition of Glycolysis in Cancer Cells : In studies involving prostate cancer models, this compound demonstrated a significant reduction in lactate levels, indicating a shift away from glycolytic metabolism. This effect was linked to decreased expression of key glycolytic enzymes such as hexokinase II (HKII) and lactate dehydrogenase A (LDHA) .
- PDHC Deficiency : Research on fibroblasts from patients with PDHC deficiency revealed that this compound treatment led to increased enzyme activity in cells with specific mutations. Notably, cells with missense mutations showed enhanced responsiveness to PEP, suggesting a potential therapeutic avenue for managing this genetic disorder .
Data Tables
| Study | Findings | Implications |
|---|---|---|
| Prostate Cancer Model | Significant decrease in lactate and pyruvate levels post-PEP treatment | Potential chemopreventive agent against prostate cancer |
| PDHC Deficiency Study | Increased PDHC activity in missense mutation fibroblasts after PEP treatment | Therapeutic potential for genetic metabolic disorders |
| Anti-inflammatory Role | Enhanced glutathione synthesis reducing oxidative stress | Implications for inflammatory disease management |
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for quantifying Phenethyl Pyruvate in biological samples, and how are they validated?
- Methodology : High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for quantification due to its sensitivity and specificity. Key parameters include:
- Sample preparation : Extraction using polar solvents (e.g., methanol/water mixtures) to isolate this compound from complex matrices.
- Validation : Calibration curves (linearity), limits of detection (LOD), limits of quantification (LOQ), and recovery rates must be established per ICH guidelines .
- Data analysis : Peak integration software (e.g., XCMS) for metabolite identification, with retention time and mass-to-charge ratio (m/z) as critical identifiers.
Q. How is this compound synthesized in laboratory settings, and what purity benchmarks are required for experimental use?
- Methodology :
- Chemical synthesis : Typically involves esterification of pyruvic acid with phenethyl alcohol under acid catalysis (e.g., sulfuric acid). Reaction progress is monitored via thin-layer chromatography (TLC) or NMR.
- Purification : Column chromatography (silica gel) or recrystallization to achieve ≥95% purity, verified by HPLC .
- Quality control : Purity must be confirmed using multiple orthogonal methods (e.g., NMR for structural validation, HPLC for quantitative assessment) .
Advanced Research Questions
Q. How can researchers design experiments to investigate this compound's role in mitochondrial pyruvate transport mechanisms?
- Methodology :
- PICOT framework : Define Population (e.g., mitochondrial membranes), Intervention (this compound exposure), Comparison (wild-type vs. MPC1-knockout models), Outcome (pyruvate uptake rates), and Time (acute vs. chronic exposure) .
- Experimental systems : Use isolated mitochondria with fluorescent pyruvate analogs (e.g., [2-14C]pyruvate) to measure transport kinetics. Include controls with protonophores (e.g., FCCP) to distinguish passive diffusion from active transport .
- Data interpretation : Compare transport rates under varying pH conditions to assess proton-coupled symport hypotheses .
Q. What strategies are effective for resolving contradictory data on this compound's antioxidant activity across studies?
- Methodology :
- Systematic review : Compile studies using PRISMA guidelines, focusing on variables like assay type (e.g., DPPH vs. ORAC), solvent systems, and cell models .
- Meta-analysis : Statistically harmonize data by normalizing to baseline ROS levels and adjusting for batch effects. Use random-effects models to account for heterogeneity .
- Replication studies : Standardize protocols (e.g., cell lines, this compound concentrations) and pre-register hypotheses to minimize bias .
Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for enhanced bioactivity?
- Methodology :
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target enzymes (e.g., pyruvate dehydrogenase kinase). Validate with free energy calculations (MM-PBSA) .
- Synthetic modifications : Introduce substituents (e.g., halogenation at the phenyl ring) and test derivatives in enzyme inhibition assays.
- Data integration : Combine SAR data with metabolomic profiles to identify derivatives with minimal off-target effects .
Data Reporting and Reproducibility Guidelines
- Experimental documentation : Include raw chromatograms, mass spectra, and statistical outputs (e.g., p-values, confidence intervals) in supplementary materials. Use the SAM (Significance Analysis of Metabolites) framework for metabolomic data .
- Instrument parameters : For HPLC-MS/MS, report column type (C18), mobile phase gradient, ionization mode (ESI±), and collision energies .
- Ethical considerations : Disclose conflicts of interest and adhere to ARRIVE guidelines for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
